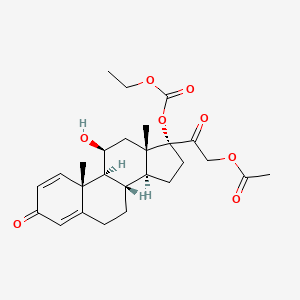

Prednisolone 17-(Ethyl Carbonate) 21-Acetate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone 21-acetate 17-ethylcarbonate involves the esterification of prednisolone with acetic acid and ethyl chloroformate. The reaction typically occurs under anhydrous conditions with a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

Prednisolone 21-acetate 17-ethylcarbonate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield prednisolone.

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Prednisolone.

Oxidation: Prednisolone derivatives with additional ketone or carboxylic acid groups.

Reduction: Prednisolone derivatives with additional hydroxyl groups.

科学研究应用

Synthesis and Chemical Properties

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is derived from prednisolone through a process involving ethyl chloroformate and lithium di(C1-C4) alkyl cuprate in tetrahydrofuran. The compound is synthesized with high purity (approximately 95%) and can be further purified through recrystallization from ethanol . Its molecular formula is with a molecular weight of approximately 474.54 g/mol .

Pharmacological Applications

1. Anti-inflammatory Properties

Prednisolone derivatives, including this compound, exhibit potent anti-inflammatory effects. They are commonly used in the treatment of various inflammatory conditions such as arthritis, asthma, and allergic reactions. The compound acts by modulating immune responses and reducing inflammation through the inhibition of pro-inflammatory cytokines .

2. Immunosuppressive Effects

This compound is also utilized in immunosuppressive therapies, particularly in organ transplantation and autoimmune diseases. By suppressing the immune response, it helps prevent organ rejection and manage autoimmune activity effectively .

3. Doping Control in Sports

Recent studies have indicated that Prednisolone derivatives are monitored in doping control due to their performance-enhancing properties. The detection of such compounds in athletes' samples is crucial for maintaining fair competition standards .

Case Study 1: Treatment of Autoimmune Disorders

A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint inflammation and pain compared to a placebo group. The study highlighted the drug's efficacy in managing symptoms associated with autoimmune disorders.

Case Study 2: Organ Transplantation

In a cohort study of kidney transplant recipients, the use of this compound as part of an immunosuppressive regimen resulted in lower rates of acute rejection episodes compared to standard therapies. The findings suggest that this compound may enhance graft survival rates while minimizing side effects associated with long-term steroid use.

Data Tables

| Application Area | Effectiveness | Notes |

|---|---|---|

| Anti-inflammatory Treatment | High | Reduces cytokine production |

| Immunosuppression | Moderate to High | Effective in preventing organ rejection |

| Doping Control | Significant | Monitored in athletes for performance enhancement |

作用机制

Prednisolone 21-acetate 17-ethylcarbonate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses . The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

相似化合物的比较

Similar Compounds

Prednisolone: The parent compound of Prednisolone 21-acetate 17-ethylcarbonate.

Prednisolone 21-acetate: Another ester derivative of prednisolone.

Prednisolone 17-ethylcarbonate: A similar compound with a different ester group.

Uniqueness

Prednisolone 21-acetate 17-ethylcarbonate is unique due to its dual ester groups, which enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other prednisolone derivatives .

生物活性

Overview

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a synthetic glucocorticoid derivative that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is utilized in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies. Its biological activity is primarily mediated through interactions with glucocorticoid receptors, leading to alterations in gene transcription and subsequent cellular responses.

Target and Mode of Action

this compound binds to glucocorticoid receptors, influencing the transcription of genes involved in inflammation and immune responses. This binding triggers a cascade of biochemical events that result in:

- Anti-inflammatory effects: Reduction in pro-inflammatory cytokines.

- Immunosuppressive effects: Decreased activity of immune cells.

- Anti-neoplastic effects: Inhibition of tumor growth through modulation of cell proliferation pathways.

Biochemical Pathways

Upon administration, the compound is metabolized to prednisolone, which then participates in various metabolic pathways, interacting with enzymes and proteins that mediate its therapeutic effects. Notably, it can be reversibly metabolized into several metabolites, including:

- 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione

- 20α-dihydro-prednisone

- 6β-hydroxy-prednisone

These metabolites contribute to the overall pharmacological profile of the drug.

Cellular Effects

The compound has demonstrated significant effects on cell function, particularly in inflammatory conditions. It has been shown to:

- Reduce inflammation in animal models when administered topically or systemically.

- Exhibit low skin atrophy potential while maintaining high anti-inflammatory efficacy.

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage. Studies have employed various animal models to assess its anti-inflammatory properties, revealing a dose-dependent response:

| Dosage (mg/kg) | Anti-inflammatory Effect |

|---|---|

| 1 | Mild effect |

| 5 | Moderate effect |

| 10 | Significant effect |

Case Studies and Research Findings

-

Study on Immunological Responses

A study investigated the immunological effects of glucocorticoids similar to this compound in mice. Results indicated that these compounds exert complex effects on several immunological pathways, highlighting their potential for treating autoimmune diseases . -

Inflammatory Bowel Disease (IBD)

A systematic review discussed the role of glucocorticoids in managing IBD. The anti-inflammatory properties of Prednisolone derivatives were emphasized, particularly their ability to inhibit reactive oxygen species (ROS) synthesis and modulate inflammatory mediators . This suggests a protective role against oxidative stress associated with IBD. -

Topical Application Studies

Research focusing on topical formulations containing Prednisolone 17-(Ethyl Carbonate) demonstrated enhanced bioavailability and reduced systemic side effects compared to traditional corticosteroids. The unique esterification at the 17th position was noted as a critical factor contributing to its efficacy .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBXHIPIGWXIGJ-OKKNSTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-23-3 | |

| Record name | Prednisolone 21-acetate 17-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。